molecular formula C16H17NO B3420719 N-(2,5-dimethylphenyl)-3-methylbenzamide CAS No. 200279-66-9

N-(2,5-dimethylphenyl)-3-methylbenzamide

Cat. No. B3420719
CAS RN: 200279-66-9
M. Wt: 239.31 g/mol
InChI Key: PIOZLXDXIAZDGP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-methylbenzamide, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA belongs to the class of amides and is widely used in research studies as a tool to investigate the mechanism of action of various biological processes.

Mechanism of Action

N-(2,5-dimethylphenyl)-3-methylbenzamide acts as a substrate for cytochrome P450 enzymes, which metabolize it to a reactive intermediate that can bind to DNA and cause mutations. This process is thought to be the primary mechanism of N-(2,5-dimethylphenyl)-3-methylbenzamide-induced carcinogenesis. N-(2,5-dimethylphenyl)-3-methylbenzamide can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-methylbenzamide has been shown to induce tumors in various animal models, including mice, rats, and hamsters. It is particularly effective in inducing mammary tumors in rats, which makes it a useful tool for studying breast cancer. N-(2,5-dimethylphenyl)-3-methylbenzamide has also been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-3-methylbenzamide is its ability to induce tumors in animal models, which makes it a valuable tool for studying cancer. It is also relatively easy and inexpensive to synthesize, which makes it accessible to researchers with limited resources. However, N-(2,5-dimethylphenyl)-3-methylbenzamide has some limitations as well. It is highly toxic and carcinogenic, which requires researchers to handle it with extreme care. Additionally, the mechanism of N-(2,5-dimethylphenyl)-3-methylbenzamide-induced carcinogenesis is not fully understood, which limits its use in some research applications.

Future Directions

There are several future directions for research involving N-(2,5-dimethylphenyl)-3-methylbenzamide. One area of interest is the development of new anticancer drugs that target the pathways involved in N-(2,5-dimethylphenyl)-3-methylbenzamide-induced carcinogenesis. Another area of interest is the investigation of the role of oxidative stress in various diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of N-(2,5-dimethylphenyl)-3-methylbenzamide-induced carcinogenesis, which could lead to the development of new strategies for cancer prevention and treatment.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a tool to investigate the mechanism of action of various biological processes, particularly in the field of biochemistry and pharmacology. N-(2,5-dimethylphenyl)-3-methylbenzamide has been shown to induce tumors in various animal models and can also induce oxidative stress and DNA damage. While N-(2,5-dimethylphenyl)-3-methylbenzamide has some limitations, it is a valuable tool for studying cancer and other diseases. Further research is needed to fully understand the mechanism of N-(2,5-dimethylphenyl)-3-methylbenzamide-induced carcinogenesis and to develop new strategies for cancer prevention and treatment.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-methylbenzamide has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology. It is commonly used as a tool to investigate the mechanism of action of various biological processes. For example, N-(2,5-dimethylphenyl)-3-methylbenzamide is used to study the role of cytochrome P450 enzymes in drug metabolism and toxicity. It is also used to investigate the effects of oxidative stress on cellular function and to study the mechanism of action of various anticancer drugs.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-5-4-6-14(9-11)16(18)17-15-10-12(2)7-8-13(15)3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOZLXDXIAZDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277100
Record name N-(2,5-Dimethylphenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-methylbenzamide

CAS RN

200279-66-9
Record name N-(2,5-Dimethylphenyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200279-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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